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Compound of Interest

Compound Name: Octahydroindole-2-Carboxylic Acid

Cat. No.: B057228 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of Octahydroindole-2-carboxylic
Acid

Introduction
Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-

proteinogenic amino acid.[1] As a proline analogue with a fused cyclohexane ring, it serves as

a crucial chiral building block in medicinal chemistry and drug development.[1][2] Its rigid

structure is valuable for designing peptidomimetics with enhanced properties such as improved

potency, selectivity, and stability against enzymatic degradation.[1] Oic is a key intermediate in

the synthesis of several significant pharmaceutical agents, most notably Angiotensin-

Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][3] This document

provides a comprehensive overview of the spectroscopic data for Octahydroindole-2-
carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data
The spectroscopic data for Octahydroindole-2-carboxylic acid can vary depending on the

specific stereoisomer. The following tables summarize the available data for two common

isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data for Octahydroindole-2-carboxylic Acid Isomers.

Stereoisomer Solvent
Spectrometer
Frequency

Chemical Shift (δ)
in ppm

(2S,3aS,7aS) D₂O 400 MHz

1.23–1.64 (m, 7H),
1.73–1.82 (m, 1H),
1.91–2.01 (m, 1H),
2.25–2.36 (m, 2H),
3.65 (m, 1H), 4.06
(m, 1H)[4]

| (2R,3aS,7aS) | D₂O | 400 MHz | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H),

2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[4] |

Table 2: ¹³C NMR Spectroscopic Data for Octahydroindole-2-carboxylic Acid Isomers.

Stereoisomer Solvent
Spectrometer
Frequency

Chemical Shift (δ)
in ppm

(2S,3aS,7aS) D₂O 100 MHz

20.88, 21.36, 24.38,
25.06, 32.36, 36.91,
59.34, 59.70,
175.42[4]

| (2R,3aS,7aS) | D₂O | 100 MHz | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94,

172.76[4] |

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Octahydroindole-2-carboxylic Acid Isomers.

Stereoisomer Sample Preparation
Key Absorption Bands (ν)
in cm⁻¹

(2S,3aS,7aS) KBr 3600–2200, 1623[4]
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| (2R,3aS,7aS) | KBr | 3507, 3200–2300, 1732, 1578[4] |

Characteristic absorptions for carboxylic acids include a broad O-H stretch from 3300-2500

cm⁻¹, a C=O stretch from 1760-1690 cm⁻¹, and a C-O stretch from 1320-1210 cm⁻¹.[5]

Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Octahydroindole-2-carboxylic
Acid Isomers.

Stereoisomer
Ionization
Method

Formula Calculated m/z Found m/z

(2S,3aS,7aS) ESI
C₉H₁₆NO₂
[M+H]⁺

170.1176 170.1174[4]

| (2R,3aS,7aS) | ESI | C₉H₁₆NO₂ [M-Cl]⁺ | 170.1176 | 170.1177[4] |

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the octahydroindole-2-carboxylic
acid sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm

NMR tube.

Instrument Parameters:

Spectrometer: Bruker AV-400 or equivalent.[4]

Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[4]

Temperature: Room temperature.[4]

Internal Standard: The residual solvent signal is used as the internal standard.[4]
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Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a

good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and a longer acquisition

time to account for the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform

powder is obtained.

Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Instrument Parameters:

Spectrophotometer: Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer

or equivalent.[4]

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then,

place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument

software will automatically subtract the background spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile, or water) containing a small amount of formic acid or ammonium
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acetate to promote ionization.

Instrument Parameters:

Spectrometer: Bruker Microtof-Q or equivalent high-resolution mass spectrometer.[4]

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of

molecule.[4]

Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are commonly used for high-

resolution measurements.

Mode: Positive or negative ion mode, depending on the analyte's properties. For

octahydroindole-2-carboxylic acid, positive ion mode is often used to detect the [M+H]⁺

ion.[4]

Data Acquisition and Analysis: Infuse the sample solution into the ion source at a constant

flow rate. Acquire the mass spectrum over a suitable m/z range. The high-resolution data

allows for the determination of the elemental composition of the detected ions by comparing

the measured accurate mass to the calculated mass.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like octahydroindole-2-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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